molecular formula C9H6BrNO3 B173012 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 177970-27-3

8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B173012
CAS No.: 177970-27-3
M. Wt: 256.05 g/mol
InChI Key: XDPLOGJWYJBJGE-UHFFFAOYSA-N
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Description

Scientific Research Applications

8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety information includes GHS07, H302 - H319, and P305 + P351 + P338 .

Preparation Methods

The synthesis of 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the reaction of 6-methylisatoic anhydride with bromine in the presence of a suitable solvent . The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the bromination process. Industrial production methods may involve scaling up this reaction with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:

    7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione: Similar structure but with the bromine atom at a different position.

    8-Methyl-1H-benzo[d][1,3]oxazine-2,4-dione: Lacks the bromine atom, affecting its reactivity and applications.

    6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Different substitution pattern and ring structure

Properties

IUPAC Name

8-bromo-6-methyl-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPLOGJWYJBJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476255
Record name 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177970-27-3
Record name 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177970-27-3
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